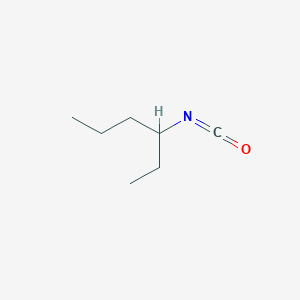

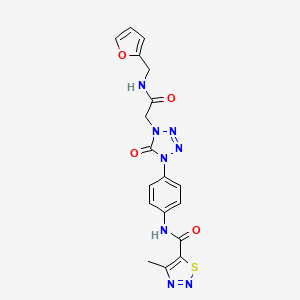

ethyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxylate, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key energy sensor that regulates cellular metabolism and is involved in the regulation of glucose and lipid metabolism, mitochondrial biogenesis, and autophagy. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders, including type 2 diabetes and obesity.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds related to ethyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzofuran-2-carboxylate have been synthesized and analyzed for their structural properties. Studies such as the preparation of various benzofuran derivatives through alkaline hydrolysis highlight the interest in understanding the structural intricacies of these compounds, which include intermolecular hydrogen bonding and π–π interactions that influence their crystalline structures (Choi et al., 2009), (Choi et al., 2007).

Catalysis and Organic Synthesis

Functionalized benzofurans, similar to the subject compound, play a crucial role in catalysis and the synthesis of complex organic molecules. For instance, the use of ethyl 2-methyl-2,3-butadienoate in the synthesis of highly functionalized tetrahydropyridines demonstrates the utility of these compounds in facilitating organic reactions with high regioselectivity and yield, expanding the scope of synthetic methodologies available to chemists (Zhu et al., 2003).

Supramolecular Chemistry

The study of benzofuran derivatives extends into supramolecular chemistry, where these compounds are used to explore hydrogen bonding, π–π stacking, and the formation of complex supramolecular architectures. Such studies provide insights into the design principles for creating novel materials with specific functions, including molecular recognition, catalysis, and the development of nanoscale devices (Sun et al., 2012).

properties

IUPAC Name |

ethyl 3-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6S/c1-4-7-16-26(5-2)33(29,30)18-14-12-17(13-15-18)23(27)25-21-19-10-8-9-11-20(19)32-22(21)24(28)31-6-3/h8-15H,4-7,16H2,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDEKTVLIDUXBRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,5R)-6-Azabicyclo[3.2.1]octan-5-yl]methanol;hydrochloride](/img/structure/B2737942.png)

![(1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2737944.png)

![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2737945.png)

![2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2737948.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2,4-difluorobenzyl)oxalamide](/img/structure/B2737950.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2737954.png)

amino}acetamide](/img/structure/B2737956.png)

![1'-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2737957.png)

![1-butyl-5-chloro-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2737961.png)